![molecular formula C24H25NO4 B2982579 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2411219-45-7](/img/structure/B2982579.png)

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid, also known as Fmoc-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-

科学的研究の応用

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is instrumental in the protection of hydroxy-groups during synthesis processes. It allows for the protection of these groups in the presence of both acid- and base-labile protecting groups, making it a versatile agent in the synthesis of complex molecules, such as nucleic acid fragments. The Fmoc group can be removed under mild conditions without affecting other sensitive functional groups, demonstrating its utility in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Synthesis of Fmoc-Amino Acids

A derivative of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid, identified as Fmoc-OASUD, is described for its efficiency in preparing Fmoc-amino acids. This method produces amino acids with high purity and yield, free from impurities associated with other reagents. This advancement is crucial for peptide synthesis, where the purity of components directly influences the quality and function of the final peptide (Rao et al., 2016).

Dipeptide Synthons

The compound has been utilized in the creation of novel dipeptide synthons, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate. These synthons are pivotal in peptide synthesis, enabling the construction of complex peptide structures. This application highlights the role of spirocyclic compounds in expanding the toolbox for peptide chemists, facilitating the synthesis of peptides that are challenging to produce through conventional methods (Suter et al., 2000).

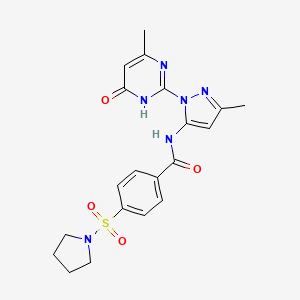

Antibacterial Drug Development

In another research area, derivatives of this compound have been explored for their potent antibacterial activity against various respiratory pathogens. The synthesis of novel quinolines that incorporate the spirocyclic motif has led to compounds with significant efficacy against a range of bacteria, including multi-drug-resistant strains. This discovery opens new avenues for the development of antibiotics, addressing the critical need for new therapies against resistant bacterial infections (Odagiri et al., 2013).

Reversible Amide Bond Protection

The Fmoc group has also been employed as a reversible protecting group for the amide bond in peptides. This application is particularly valuable in solid-phase peptide synthesis, where the prevention of interchain association is crucial for synthesizing 'difficult sequences'. The ability to reversibly protect the amide bond enhances the efficiency and flexibility of peptide synthesis strategies (Johnson et al., 1993).

特性

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-22(27)16-10-13-24(11-5-12-24)25(14-16)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVDSMGRKREILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2982498.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2982499.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B2982500.png)

![2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2982507.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide](/img/structure/B2982514.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)

![6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride](/img/structure/B2982519.png)